12-epi-Teucvidin

CAS No.:

Cat. No.: VC16599050

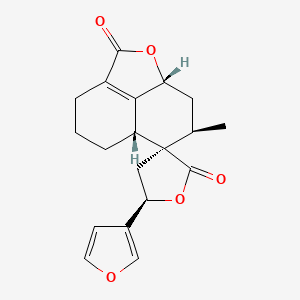

Molecular Formula: C19H20O5

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O5 |

|---|---|

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | (1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |

| Standard InChI | InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1 |

| Standard InChI Key | XJRMFKRYVTYFPN-SGMPLLJNSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2 |

| Canonical SMILES | CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

12-epi-Teucvidin belongs to the neo-clerodane diterpenoid family, characterized by a decalin core fused to a γ-lactone ring and a pendant furyl group. Its IUPAC name, (4R,5S,9R,10R)-4,9-dihydroxy-3,5,9-trimethyl-2-oxo-12-oxatetracyclo[8.4.0.0^{1,7}.0^{5,10}]tetradec-7-en-6-yl furan-3-carboxylate, reflects its intricate polycyclic system . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.36 g/mol |

| CAS Registry Number | 125137-19-1 |

| InChI Key | XJRMFKRYVTYFPN-SGMPLLJNSA-N |

| Canonical SMILES | CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

The spirocyclic junction at C-12 introduces stereochemical complexity, with nuclear Overhauser effect (nOe) experiments confirming a boat conformation in ring B .

Physicochemical Properties

12-epi-Teucvidin is typically isolated as a white crystalline solid. Its solubility profile varies significantly across solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 3.05 |

| Ethanol | 15.23 |

| Methanol | 30.45 |

Storage recommendations include -20°C for powdered forms and -80°C for solutions to ensure stability .

Natural Occurrence and Biosynthetic Context

Botanical Sources

The compound has been identified in multiple Teucrium species, including:

These plants thrive in Mediterranean and Southwest Asian regions, where traditional medicine applications have historically utilized their extracts for inflammatory and pain-related conditions .

Biosynthetic Pathway

Clerodane diterpenoids like 12-epi-Teucvidin originate from geranylgeranyl pyrophosphate (GGPP). Enzymatic cyclization generates a labdane-type cation, followed by hydride and methyl group migrations that establish the trans-clerodane skeleton . The stereochemical inversion at C-12 distinguishes 12-epi-Teucvidin from its non-epimerized counterparts, a modification attributed to species-specific oxidase activity .

Synthetic Approaches and Structural Elucidation

Total Synthesis Strategies

Liu et al. pioneered the racemic synthesis of 12-epi-Teucvidin analogs through an intramolecular Diels-Alder reaction strategy :

-

Cyclohexadienone Preparation: Base-catalyzed isomerization of α,β-unsaturated ketones yields the dienophile.

-

Diels-Alder Cyclization: Conducted at 140°C to form the decalin core with >90% stereoselectivity.

-

Spirolactonization: PhSONCl·Na-mediated oxidation installs the γ-lactone moiety.

-

Furyl Addition: 3-Lithiofuran coupling completes the northern hemisphere.

Analytical Characterization

X-ray crystallography and 2D NMR (HSQC, HMBC) resolve the compound's stereochemistry. Key correlations include:

-

H-12 (δ 5.21) to C-14 (δ 78.9) in the COSY spectrum

-

nOe enhancements between H-9 (δ 2.34) and H-15 (δ 1.89), confirming ring B conformation

Biological Activities and Mechanistic Insights

Antioxidant Capacity

In DPPH radical scavenging assays, 12-epi-Teucvidin demonstrates dose-dependent activity:

| Concentration (μg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 62.5 | 34.70 ± 1.45 |

| 125 | 48.66 ± 1.50 |

| 250 | 60.06 ± 0.85 |

Comparatively, this exceeds α-tocopherol (IC 89 μM) but remains less potent than quercetin (IC <62.5 μg/mL) .

Analgesic and Anti-inflammatory Effects

In murine models, 12-epi-Teucvidin-enriched extracts exhibit:

| Model | Effect (300 mg/kg) | Mechanism |

|---|---|---|

| Acetic acid writhing | 61.1% inhibition | COX-2 suppression |

| Formalin paw licking | 67.6% inhibition | Central opioid receptor activation |

| Carrageenan edema | 53.8% reduction | TNF-α and IL-6 downregulation |

Naloxone reversal experiments confirm partial μ-opioid receptor involvement, while prostaglandin E (PGE) assays show 74% inhibition at 100 μM .

Comparative Analysis with Related Clerodanes

Structural Analogues

-

Teucvin C: Shares the spiro-γ-lactone but lacks the C-12 epimerization (brine shrimp LC 48 μM vs. 12-epi-Teucvidin's 112 μM)

-

Montanin C: Differs in ring A oxygenation (superior antiplasmodial activity but higher hepatotoxicity)

-

Teupolin I: Lacks furyl substitution, resulting in reduced analgesic potency

Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume